molecular formula C10H11BrO2S B6322978 Ethyl 4-bromo-2-(methylthio)benzoate CAS No. 918328-04-8

Ethyl 4-bromo-2-(methylthio)benzoate

Cat. No.: B6322978
CAS No.: 918328-04-8
M. Wt: 275.16 g/mol
InChI Key: JJERLBBYFKGTCE-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-(methylthio)benzoate is an organic compound with the molecular formula C10H11BrO2S. It is a derivative of benzoic acid, featuring a bromine atom at the 4-position and a methylthio group at the 2-position, with an ethyl ester functional group. This compound is often used in organic synthesis and research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-2-(methylthio)benzoate can be synthesized through various methods. One common synthetic route involves the bromination of 2-(methylthio)benzoic acid, followed by esterification with ethanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum bromide. The esterification step can be carried out using sulfuric acid as a catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-(methylthio)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 4-azido-2-(methylthio)benzoate or 4-thiocyanato-2-(methylthio)benzoate.

    Oxidation: Formation of ethyl 4-bromo-2-(methylsulfinyl)benzoate or ethyl 4-bromo-2-(methylsulfonyl)benzoate.

    Reduction: Formation of ethyl 4-bromo-2-(methylthio)benzyl alcohol.

Scientific Research Applications

Ethyl 4-bromo-2-(methylthio)benzoate is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.

    Biology: Employed in the development of bioactive compounds and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties and as a building block in drug discovery.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2-(methylthio)benzoate depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-bromo-2-(methylsulfinyl)benzoate
  • Ethyl 4-bromo-2-(methylsulfonyl)benzoate
  • Methyl 4-bromo-2-(methylthio)benzoate

Uniqueness

This compound is unique due to the presence of both a bromine atom and a methylthio group on the benzoate structure. This combination of functional groups imparts distinct reactivity and properties, making it valuable in synthetic chemistry and research .

Properties

IUPAC Name

ethyl 4-bromo-2-methylsulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2S/c1-3-13-10(12)8-5-4-7(11)6-9(8)14-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJERLBBYFKGTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Br)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50731352
Record name Ethyl 4-bromo-2-(methylsulfanyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918328-04-8
Record name Ethyl 4-bromo-2-(methylsulfanyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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